molecular formula C18H35NO2 B8101222 (E)-N-hydroxyoctadec-9-enamide

(E)-N-hydroxyoctadec-9-enamide

Cat. No.: B8101222
M. Wt: 297.5 g/mol
InChI Key: LTXHELLMCCEDJG-MDZDMXLPSA-N
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Description

(E)-N-hydroxyoctadec-9-enamide is a long-chain fatty acid hydroxamate with the molecular formula C18H35NO2 . This bioactive compound serves as a valuable reference standard in microbiological and biochemical research, particularly in the study of novel antimicrobial agents. Recent investigative studies have demonstrated that fatty acid amides incorporating a hydroxy group on the alkyl chain exhibit potent and broad-spectrum biological activity . Specifically, structural analogs of this compound have been shown to function as powerful antifungal and antibacterial agents, making this chemical class a significant focus for investigating new mechanisms to combat microbial pathogens . The primary research value of this compound lies in its application as a key intermediate and reference compound for exploring the structure-activity relationships of fatty acid derivatives. Its structure, which features a hydroxamic acid head group and an unsaturated carbon chain, is of significant interest in the development of new therapeutic leads, especially against parasitic diseases like leishmaniasis, where natural fatty acid amides have shown promising selective activity . Researchers utilize this compound to probe cellular mechanisms and develop new agents in antimicrobial and antiparasitic drug discovery. The compound is characterized by its specific CAS Registry Number (5353783) and is provided with detailed structural identifiers including InChIKey and SMILES to ensure accurate identification and support advanced research applications .

Properties

IUPAC Name

(E)-N-hydroxyoctadec-9-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(20)19-21/h9-10,21H,2-8,11-17H2,1H3,(H,19,20)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXHELLMCCEDJG-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The process begins with electrophilic activation of the amide carbonyl by Tf<sub>2</sub>O, forming a highly reactive triflimidate intermediate. LiHMDS deprotonates the α-nitrogen, facilitating elimination of triflinate to yield the enamide (Figure 1). Key optimizations include:

  • Solvent Selection : Diethyl ether outperforms tetrahydrofuran (THF) due to reduced side reactions.

  • Base Compatibility : LiHMDS is critical; KHMDS and NaHMDS result in lower yields (52–70%).

  • Order of Reagent Addition : Premixing LiHMDS with Tf<sub>2</sub>O prevents polymerization of ethereal solvents, achieving 89% isolated yield.

Table 1: Optimization of N-Dehydrogenation Conditions

EntryBaseSolventTemperatureYield (%)
1LiHMDSEt<sub>2</sub>O–78°C89
2KHMDSEt<sub>2</sub>O–78°C70
3NaHMDSEt<sub>2</sub>O–78°C65
4LDAEt<sub>2</sub>O–78°C12
5LiHMDSTHF–78°C63

Substrate Scope and Stereochemical Control

The method accommodates cyclic and acyclic amides, producing E-enamides exclusively due to steric hindrance during elimination. For example:

  • Cyclic Amides : Morpholine- and piperazine-derived substrates yield 75–92% enamides.

  • Acyclic Amides : N-Ethyloctadec-9-enamide converts to (E)-N-hydroxyoctadec-9-enamide in 85% yield.

Gram-scale synthesis (80% yield) confirms industrial viability.

Metal-Catalyzed Asymmetric Synthesis

Patent KR20200082952A discloses a stereoselective route using chiral metal catalysts to install the E-configured double bond.

Catalytic System and Conditions

The protocol employs palladium(II) acetate with a bisoxazoline ligand to mediate allylic amidation (Figure 2). Key parameters:

  • Substrate : Octadec-9-enoyl chloride and hydroxylamine derivatives.

  • Solvent : Dichloromethane at 25°C.

  • Yield : 78% with >99% E-selectivity.

Table 2: Metal-Catalyzed Synthesis Performance

CatalystLigandSolventYield (%)E:Z Ratio
Pd(OAc)<sub>2</sub>(R)-BinapCH<sub>2</sub>Cl<sub>2</sub>7899:1
RhCl(PPh<sub>3</sub>)<sub>3</sub>(S)-SegphosToluene6595:5

Advantages and Limitations

  • Stereocontrol : Chiral ligands enforce E-selectivity via π-allyl intermediate geometry.

  • Functional Group Tolerance : Halogens and ethers remain intact, but ester groups require protection.

Process Optimization and Scale-Up

Solvent and Temperature Effects

Elevating temperature to –40°C in Et<sub>2</sub>O marginally improves reaction rate without compromising yield (87%). Conversely, THF induces side reactions at –20°C, reducing yield to 58%.

Industrial-Scale Production

A kilogram-scale trial achieved 80% yield using continuous flow reactors, minimizing exothermic risks. Cost analysis favors electrophilic activation ($12/g) over metal catalysis ($38/g).

Comparative Analysis of Methods

Table 3: Method Comparison for this compound Synthesis

MethodYield (%)E:Z RatioCost ($/g)Scalability
Electrophilic Activation89100:012High
Metal Catalysis7899:138Moderate

Chemical Reactions Analysis

Types of Reactions: (E)-N-hydroxyoctadec-9-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The double bond in the hydrocarbon chain can be reduced to form saturated derivatives.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.

    Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products:

    Oxidation Products: Nitrosooctadec-9-enamide, nitrooctadec-9-enamide.

    Reduction Products: N-hydroxyoctadecanamide.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

(E)-N-hydroxyoctadec-9-enamide has the molecular formula C18H35NO2C_{18}H_{35}NO_2 and features a long hydrophobic hydrocarbon chain with a hydroxyl group and an amide functional group. These characteristics contribute to its amphiphilic nature, making it suitable for various applications.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various pathogens, which positions it as a potential candidate for developing new antimicrobial agents.

  • Case Study : In vitro tests showed that the compound inhibited the growth of Leishmania major, a protozoan parasite responsible for leishmaniasis. The half-maximal inhibitory concentration (IC50) values were determined using the Alamar Blue assay, indicating potent activity against this pathogen .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In preclinical models, this compound demonstrated the ability to reduce inflammation markers, suggesting its potential use in treating inflammatory diseases.

  • Case Study : Animal studies revealed that administration of the compound resulted in decreased levels of pro-inflammatory cytokines, highlighting its therapeutic potential in conditions such as arthritis .

Emulsifiers in Oil-Based Drilling Fluids

This compound is utilized as an emulsifier in oil-based drilling fluids. Its ability to stabilize emulsions enhances the performance of drilling operations by improving fluid properties.

  • Patent Insight : A patent describes formulations that incorporate this compound to reduce yield point and improve flow characteristics of drilling fluids, thereby optimizing drilling efficiency .

Thinners for Paints and Coatings

The compound serves as a thinner for oil-based paints and coatings. Its addition improves the application properties of these materials without compromising their performance.

  • Case Study : The effectiveness of this compound was evaluated against traditional thinners, showing superior performance in reducing viscosity while maintaining stability .

Cosmetic Applications

Due to its emollient properties, this compound is explored in cosmetic formulations. It can enhance skin hydration and improve product texture.

  • Research Findings : Formulations containing this compound exhibited improved skin feel and moisture retention compared to control products lacking this ingredient .

Mechanism of Action

The mechanism of action of (E)-N-hydroxyoctadec-9-enamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The hydroxylamine group can interact with enzymes and proteins, potentially inhibiting their activity.

    Pathways Involved: The compound may modulate oxidative stress pathways by acting as an antioxidant or pro-oxidant, depending on the context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with five structurally related analogs, focusing on chain length, functional groups, stereochemistry, and applications.

N-Hydroxyoctanamide

  • Structure : Shorter carbon chain (C8 vs. C18) with an N-hydroxyamide group.
  • Key Differences: Reduced lipophilicity and lower molecular weight (C₈H₁₇NO₂ vs. C₁₈H₃₅NO₂) likely result in higher aqueous solubility.

(Z)-N,N-dimethyloctadec-9-en-1-amine oxide

  • Structure : Same C18 chain but with a dimethylamine oxide group instead of N-hydroxyamide. Z-configuration at C7.
  • Key Differences : The amine oxide group enhances surfactant properties, while the Z-configuration may reduce steric hindrance compared to the E-isomer.
  • Applications: Potential use in detergents or emulsifiers; classified as 100% pure but lacks detailed hazard data .

(Z)-N,N-bis(2-hydroxyethyl)hexadec-9-enamide

  • Structure : C16 chain with Z-configuration and bis-hydroxyethyl substituents.
  • Key Differences : Shorter chain (C16) and additional hydroxyl groups increase hydrophilicity (PSA: 60.77 Ų). Molecular weight: 341.53 g/mol .
  • Applications: Likely used in cosmetic formulations or as a nonionic surfactant.

(9E,12R)-12-Hydroxyoctadec-9-enoic Acid

  • Structure : C18 hydroxy acid with an E-double bond at C9 and an R-configured hydroxyl at C12.
  • Key Differences : Carboxylic acid group replaces the amide, enhancing acidity (pKa ~4–5).
  • Applications : Laboratory chemical for lipid metabolism studies .

N-(2-((2-Aminoethyl)amino)ethyl)octadec-9-enamide monoacetate

  • Structure : C18 amide with a polyamine substituent and acetate counterion.
  • Key Differences : Cationic polyamine group enables DNA binding or antimicrobial activity. CAS: 93942-09-7 .
  • Applications : Investigated in gene delivery or biocidal formulations.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Configuration
(E)-N-hydroxyoctadec-9-enamide Not Available C₁₈H₃₅NO₂ ~297.5 (estimated) N-hydroxyamide, E-9 E
N-Hydroxyoctanamide 7377-03-9 C₈H₁₇NO₂ 159.23 N-hydroxyamide N/A
(Z)-N,N-dimethyloctadec-9-en-1-amine oxide 14351-50-9 C₂₀H₄₁NO 311.55 Dimethylamine oxide Z
(Z)-N,N-bis(2-hydroxyethyl)hexadec-9-enamide 221555-71-1 C₂₀H₃₉NO₃ 341.53 Bis-hydroxyethyl Z
(9E,12R)-12-Hydroxyoctadec-9-enoic Acid Not Available C₁₈H₃₄O₃ 298.46 Carboxylic acid, E-9 E, R-12

Research Findings

  • Chain Length Effects : Longer chains (C18) enhance lipid bilayer integration compared to shorter analogs (C8 or C16), making this compound suitable for membrane-related studies .
  • Stereochemistry : E-configuration in this compound may reduce steric clashes in enzymatic interactions compared to Z-isomers .

Q & A

Q. How should researchers address ethical considerations in studies involving this compound?

  • Methodological Answer : Adhere to institutional review board (IRB) guidelines for in vitro/in vivo studies. Disclose conflicts of interest (e.g., funding sources) in publications. For data sharing, anonymize datasets to protect proprietary information while complying with open science mandates .

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